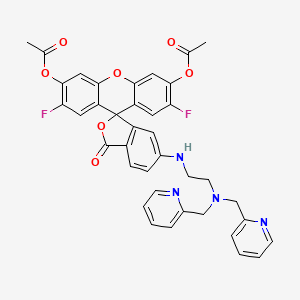

ZnAF-2F DA

Description

Properties

IUPAC Name |

[6'-acetyloxy-6-[2-[bis(pyridin-2-ylmethyl)amino]ethylamino]-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H30F2N4O7/c1-22(45)48-35-18-33-29(16-31(35)39)38(30-17-32(40)36(49-23(2)46)19-34(30)50-33)28-15-24(9-10-27(28)37(47)51-38)43-13-14-44(20-25-7-3-5-11-41-25)21-26-8-4-6-12-42-26/h3-12,15-19,43H,13-14,20-21H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACIJZVSTOSGHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)NCCN(CC6=CC=CC=N6)CC7=CC=CC=N7)C(=O)O4)F)OC(=O)C)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H30F2N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

692.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Zinc Landscape: A Technical Guide to the Fluorescent Probe ZnAF-2F DA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and practical applications of ZnAF-2F DA, a powerful fluorescent probe for the detection and quantification of intracellular zinc (Zn²⁺). This document provides a comprehensive overview of its mechanism of action, key photophysical properties, and detailed experimental protocols to empower researchers in leveraging this tool for advancing our understanding of zinc biology in health and disease.

Core Principle of Zinc Detection by this compound

This compound (Zinc-binding Azaindole-Fluorescein Diacetate) is a second-generation fluorescent sensor designed for high sensitivity and selectivity for zinc ions within a cellular environment. Its detection principle is predicated on a sophisticated interplay of chemical structure, enzymatic activation, and a photoinduced electron transfer (PeT) mechanism.

The probe is supplied as a diacetate derivative (this compound), which renders the molecule lipophilic and cell-permeable. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, converting the molecule into its membrane-impermeable and zinc-sensitive form, ZnAF-2F.[1][2][3] This active form is effectively trapped within the cytosol, allowing for the specific monitoring of intracellular zinc dynamics.

The core of ZnAF-2F's zinc-sensing ability lies in its chemical architecture, which features a fluorescein fluorophore linked to a zinc-chelating moiety, N,N-bis(2-pyridylmethyl)ethylenediamine.[1] In the absence of zinc, the electron-rich chelator quenches the fluorescence of the fluorescein through a process known as photoinduced electron transfer (PeT).[1] Upon binding of a zinc ion to the chelator, this PeT process is inhibited. This inhibition "turns on" the fluorescence of the molecule, resulting in a significant increase in the fluorescence signal that is directly proportional to the concentration of free zinc ions.

The key advantages of ZnAF-2F include its visible excitation and emission wavelengths, which minimize cellular damage and autofluorescence, and its high selectivity for Zn²⁺ over other biologically relevant cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).

Quantitative Data Presentation

The photophysical and binding properties of ZnAF-2F are critical for its application in quantitative biological studies. The following tables summarize the key parameters of this fluorescent probe.

Table 1: Photophysical Properties of ZnAF-2F

| Property | Value | Reference |

| Excitation Wavelength (λex) | 492 nm | |

| Emission Wavelength (λem) | 515 nm | |

| Quantum Yield (Φ) - Free | 0.006 | |

| Quantum Yield (Φ) - Zn²⁺-bound | ~0.36 (calculated from 60-fold increase) | |

| Molar Extinction Coefficient (ε) | 120,000 M⁻¹cm⁻¹ |

Table 2: Zinc Binding Properties of ZnAF-2F

| Property | Value | Reference |

| Dissociation Constant (Kd) | 2.7 nM | |

| Stoichiometry (Zn²⁺:ZnAF-2F) | 1:1 | |

| Fluorescence Fold Increase upon Zn²⁺ Saturation | ~60-fold |

Experimental Protocols

This section provides a detailed methodology for the preparation and use of this compound for the measurement of intracellular zinc.

Reagent Preparation

Stock Solution Preparation:

-

Bring the vial of this compound powder to room temperature before opening.

-

Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). For example, to prepare a 5 mM stock solution, dissolve 1 mg of this compound (MW: 692.66 g/mol ) in approximately 288 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light. The solution is stable for several months under these conditions.

Working Solution Preparation:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a similar buffer appropriate for your cells) to the final working concentration. A typical final concentration for cell loading is 5-10 µM.

-

It is recommended to add a non-ionic detergent like Pluronic F-127 (at a final concentration of 0.02-0.04%) to the working solution to aid in the dispersion of the non-polar this compound in the aqueous buffer.

Cell Staining and Imaging

-

Cell Culture: Plate cells on a suitable imaging dish or plate (e.g., glass-bottom dishes) and culture until they reach the desired confluency.

-

Cell Washing: Gently wash the cells twice with the physiological buffer to remove any residual culture medium.

-

Probe Loading: Add the this compound working solution to the cells and incubate for 30-60 minutes at 37°C in a humidified incubator. The optimal incubation time may vary depending on the cell type and should be determined empirically.

-

Washing: After incubation, wash the cells twice with the physiological buffer to remove any excess probe.

-

Imaging: Add fresh physiological buffer to the cells. The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for fluorescein (excitation ~490 nm, emission ~515 nm).

In Situ Calibration for Intracellular Zinc Quantification

To obtain quantitative measurements of intracellular zinc concentrations, an in situ calibration is necessary. This typically involves treating the loaded cells with a zinc ionophore (e.g., pyrithione) in the presence of varying known concentrations of extracellular zinc to equilibrate the intracellular and extracellular zinc levels.

-

Determine F_max (Maximum Fluorescence): After imaging the basal fluorescence, treat the cells with a high concentration of zinc (e.g., 100 µM ZnCl₂) in the presence of a zinc ionophore (e.g., 10 µM pyrithione) to saturate the intracellular ZnAF-2F with zinc. The resulting fluorescence intensity represents F_max.

-

Determine F_min (Minimum Fluorescence): Following the F_max measurement, add a strong zinc chelator (e.g., 50 µM TPEN) to the same cells to strip all zinc from the ZnAF-2F. The remaining fluorescence intensity represents F_min.

-

Calculate Intracellular Zinc Concentration: The intracellular zinc concentration ([Zn²⁺]ᵢ) can then be calculated using the following equation, derived from the law of mass action for a 1:1 binding equilibrium:

[Zn²⁺]ᵢ = Kd * [(F - F_min) / (F_max - F)]

Where:

-

Kd is the dissociation constant of ZnAF-2F for Zn²⁺ (2.7 nM).

-

F is the fluorescence intensity of the experimental sample.

-

F_min is the minimum fluorescence intensity.

-

F_max is the maximum fluorescence intensity.

-

Mandatory Visualizations

Signaling Pathway of this compound Zinc Detection

References

A Technical Guide to ZnAF-2F DA: Spectral Properties, Characteristics, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ZnAF-2F DA, a widely used fluorescent probe for the detection of intracellular zinc (Zn²⁺). This document consolidates key spectral and physicochemical properties, details experimental protocols for its application, and illustrates its mechanism of action and experimental workflows through clear diagrams.

Core Characteristics of this compound

This compound (6-{2-[Bis(2-pyridylmethyl)amino]ethylamino}-2',7'-difluorofluorescein diacetate) is a cell-permeable derivative of the fluorescent zinc sensor ZnAF-2F.[1] Its enhanced membrane permeability is conferred by the diacetyl groups, which are cleaved by intracellular esterases, trapping the active, membrane-impermeable probe, ZnAF-2F, within the cytosol.[1][2][3][4] This mechanism allows for the sensitive detection of intracellular Zn²⁺ fluctuations in various biological contexts, including cultured cells and hippocampal slices.

The underlying fluorophore of the ZnAF series is fluorescein, chosen for its excitation and emission wavelengths within the visible spectrum, which helps to minimize cellular damage and autofluorescence. The Zn²⁺ binding moiety is an N,N-Bis(2-pyridylmethyl)ethylenediamine derivative. In the absence of Zn²⁺, the probe exhibits very low quantum yield due to photoinduced electron transfer. Upon binding to Zn²⁺, this quenching is disrupted, leading to a significant increase in fluorescence intensity. The electron-withdrawing fluorine atoms on the fluorescein core shift the pKa of the phenolic hydroxyl group, rendering the probe's fluorescence stable under neutral and slightly acidic conditions.

Physicochemical and Spectral Properties

The key quantitative properties of this compound and its active form, ZnAF-2F, are summarized in the table below. This data is essential for designing experiments and interpreting results.

| Property | This compound | ZnAF-2F |

| Molecular Formula | C₃₈H₃₀F₂N₄O₇ | C₃₄H₂₆F₂N₄O₅ |

| Molecular Weight | 692.66 g/mol | 608.59 g/mol |

| Excitation Maximum (λex) | Not directly fluorescent | 492 nm (in PBS with Zn²⁺) |

| Emission Maximum (λem) | Not directly fluorescent | 515 nm (in PBS with Zn²⁺) / 517 nm (in PBS with Zn²⁺) |

| Quantum Yield (Φ) | - | 0.006 (in the absence of Zn²⁺ at pH 7.4) |

| Fluorescence Increase | - | Up to 60-fold upon Zn²⁺ saturation |

| Dissociation Constant (Kd) | - | Nanomolar range |

| Purity | ≥95% (HPCE) | ≥95% (HPCE) |

| Appearance | Yellow powder | Light orange powder |

| Solubility | Soluble in DMSO | Soluble in DMSO |

| Storage | -20°C, protected from light and moisture. | -20°C, protected from light and moisture. |

Mechanism of Intracellular Action

The following diagram illustrates the process by which this compound enters the cell and becomes an active zinc sensor.

Caption: Intracellular conversion of this compound to its active, fluorescent form, ZnAF-2F.

Experimental Protocols

Below is a generalized protocol for measuring changes in intracellular Zn²⁺ concentration using this compound in cultured cells. This protocol may require optimization depending on the cell type and experimental conditions.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS) or other appropriate physiological buffer (e.g., HBSS)

-

Cultured cells on a suitable imaging platform (e.g., glass-bottom dishes)

-

Fluorescence microscope with appropriate filters for fluorescein (Excitation ~490 nm, Emission ~515 nm)

-

Positive control (e.g., a solution containing Zn²⁺ and a zinc ionophore like pyrithione)

-

Negative control/chelator (e.g., TPEN)

Procedure:

-

Preparation of Stock Solution:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Prepare a 1-10 mM stock solution by dissolving the this compound powder in anhydrous DMSO. For example, to make a 5 mM stock solution from 1 mg of this compound (MW: 692.66), add approximately 289 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at ≤-20°C, protected from light.

-

-

Cell Loading:

-

Culture cells to the desired confluency on a glass-bottom dish or coverslip suitable for microscopy.

-

Wash the cells once with warm PBS or the imaging buffer.

-

Prepare a working solution of this compound by diluting the stock solution in the imaging buffer to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Incubate the cells with the this compound working solution for 30 minutes at 37°C in a CO₂ incubator.

-

-

Washing:

-

After incubation, remove the loading solution and wash the cells twice with the warm imaging buffer to remove any extracellular probe.

-

-

Imaging:

-

Mount the dish or coverslip onto the stage of the fluorescence microscope.

-

Acquire a baseline fluorescence image using an excitation wavelength of ~490 nm and collecting the emission at ~515 nm.

-

Initiate the experimental treatment (e.g., addition of a compound suspected to alter intracellular Zn²⁺ levels).

-

Capture images at regular time intervals to monitor the change in fluorescence intensity.

-

-

Controls (Optional but Recommended):

-

To determine the maximum fluorescence signal (Fmax), treat the cells with a high concentration of Zn²⁺ in the presence of a zinc ionophore (e.g., 100 µM pyrithione + 300 µM Zn²⁺).

-

To determine the minimum fluorescence signal (Fmin), subsequently add a membrane-permeant zinc chelator like TPEN (e.g., 50 µM) to the cells.

-

General Experimental Workflow

The following diagram outlines a typical workflow for an experiment designed to measure dynamic changes in intracellular zinc.

Caption: A generalized workflow for using this compound to monitor intracellular zinc levels.

Conclusion

This compound is a robust and sensitive tool for the measurement of intracellular zinc. Its cell-permeable nature and the subsequent intracellular trapping of its active, fluorescent form, ZnAF-2F, make it well-suited for live-cell imaging applications. By understanding its spectral properties and adhering to optimized experimental protocols, researchers can effectively utilize this probe to investigate the complex roles of zinc signaling in cellular physiology and disease.

References

- 1. This compound, Intracellular Zn2+ probe (CAS 443302-10-1) | Abcam [abcam.com]

- 2. Improvement and biological applications of fluorescent probes for zinc, ZnAFs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - CAS-Number 443302-10-1 - Order from Chemodex [chemodex.com]

- 4. ZnAF®-2/ ZnAF®-2 DA Zinc ion imaging probe | Goryo Chemical, Inc. [goryochemical.com]

An In-depth Technical Guide to the Cell Permeability of ZnAF-2F DA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ZnAF-2F DA, a fluorescent probe used for the detection of intracellular zinc ions (Zn²⁺). The document details its mechanism of cell permeability, spectral properties, and a generalized experimental protocol for its application in cellular imaging.

Core Mechanism: From Permeable Prodrug to Trapped Sensor

This compound is the diacetylated, cell-permeable form of the highly sensitive zinc indicator, ZnAF-2F.[1][2] The core principle behind its use in live-cell imaging lies in a two-step intracellular activation process. Initially, the acetyl groups render the molecule lipophilic, allowing it to readily cross the cell membrane. Once in the cytosol, ubiquitous intracellular esterases cleave the acetyl groups, converting this compound into its polar, cell-impermeable form, ZnAF-2F.[1][2][3] This activated form is then effectively trapped within the cell, enabling the monitoring of intracellular zinc levels.

Upon binding to Zn²⁺, ZnAF-2F exhibits a significant increase in fluorescence intensity, which can be measured using fluorescence microscopy or spectroscopy. This "turn-on" response is highly selective for zinc over other biologically relevant cations such as calcium (Ca²⁺) and magnesium (Mg²⁺).

Caption: Mechanism of this compound cell entry and activation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and its active form, ZnAF-2F.

| Parameter | Value | Reference(s) |

| Form | This compound (Diacetate) | |

| Molecular Weight | 692.66 g/mol | |

| Solubility | Soluble in DMSO | |

| Excitation Wavelength (Ex) | ~492 nm | |

| Emission Wavelength (Em) | ~515 nm | |

| Active Form | ZnAF-2F | |

| Dissociation Constant (Kd) for Zn²⁺ | ~1.5 nM - 2.7 nM | |

| Fluorescence Increase upon Zn²⁺ Binding | Up to 60-fold |

Detailed Experimental Protocols

The following is a generalized protocol for loading cells with this compound for fluorescence imaging. Optimization may be required for specific cell types and experimental conditions.

Reagent Preparation

-

Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

-

Note: Allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes before opening to prevent condensation.

-

-

Storage: Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture.

Cell Loading

-

Cell Preparation: Plate cells on an appropriate imaging dish or plate and culture until they reach the desired confluency.

-

Loading Medium: Prepare a working solution of this compound by diluting the stock solution into a suitable buffer or cell culture medium (e.g., Hanks' Balanced Salt Solution - HBSS, or serum-free medium) to a final concentration of 1-10 µM.

-

Note: The optimal concentration may vary depending on the cell type. It is recommended to perform a concentration titration to determine the lowest effective concentration that yields a sufficient signal-to-noise ratio while minimizing potential cytotoxicity.

-

-

Incubation: Remove the culture medium from the cells and replace it with the this compound loading medium. Incubate the cells for 15-60 minutes at 25-37°C.

-

Note: Incubation time and temperature should be optimized. Shorter incubation times are generally preferred to minimize cellular stress.

-

-

Washing: After incubation, wash the cells 2-3 times with warm buffer or medium to remove excess probe.

-

De-esterification: Incubate the cells in fresh buffer or medium for an additional 30 minutes to allow for complete de-esterification of the probe by cytosolic esterases.

Fluorescence Imaging

-

Imaging: Mount the cells on a fluorescence microscope equipped with appropriate filters for fluorescein (FITC).

-

Excitation/Emission: Excite the sample at ~492 nm and collect the emission at ~515 nm.

-

Data Acquisition: Acquire images at desired time points to monitor changes in intracellular zinc concentration.

Caption: General experimental workflow for using this compound.

Considerations and Best Practices

-

Phototoxicity and Photobleaching: As with all fluorescent probes, minimize light exposure to reduce phototoxicity and photobleaching. Use the lowest possible excitation intensity and exposure time that provide an adequate signal.

-

pH Sensitivity: The fluorescence of the Zn²⁺-ZnAF-2F complex is stable under neutral and slightly acidic conditions. However, significant changes in intracellular pH may affect the fluorescence signal.

-

Calibration: For quantitative measurements of intracellular zinc concentrations, in situ calibration is necessary. This typically involves using zinc ionophores and buffers with known zinc concentrations to determine the minimum (Fmin) and maximum (Fmax) fluorescence signals.

-

Controls: Appropriate controls are crucial for interpreting the results. These may include unstained cells to assess autofluorescence and cells treated with a zinc chelator (e.g., TPEN) to confirm the zinc-specificity of the signal.

This guide provides a foundational understanding of this compound and its application in cellular zinc research. For specific experimental designs, researchers should consult the primary literature and optimize the protocols for their particular model system.

References

An In-depth Technical Guide to ZnAF-2F DA: A High-Performance Fluorescent Probe for Intracellular Zinc

This guide provides a comprehensive overview of ZnAF-2F DA, a fluorescent probe designed for the detection of intracellular zinc ions (Zn²⁺). Tailored for researchers, scientists, and drug development professionals, this document details the probe's core features, technical specifications, and experimental applications, offering a foundational understanding of its mechanism and advantages in biological research.

Core Features and Advantages

This compound (6-{2-[Bis(2-pyridylmethyl)amino]ethylamino}-2',7'-difluorofluorescein diacetate) is a cell-permeable derivative of the highly sensitive zinc probe, ZnAF-2F.[1] Its design incorporates several key features that make it a superior tool for monitoring intracellular Zn²⁺ dynamics.

-

Cell Permeability and Intracellular Retention : As a diacetylated derivative, this compound readily permeates the cell membrane.[2][3] Once inside the cytosol, ubiquitous intracellular esterases cleave the acetate groups, yielding the cell-impermeable ZnAF-2F, which is effectively trapped within the cell.[1] This mechanism ensures robust and stable intracellular loading for imaging experiments.

-

High Sensitivity and Low Background : The underlying fluorophore, ZnAF-2F, exhibits a very low quantum yield (0.006 at pH 7.4) in its free, zinc-unbound state due to a Photoinduced Electron Transfer (PeT) quenching mechanism. Upon binding to Zn²⁺, this quenching is inhibited, leading to a dramatic, up to 60-fold increase in fluorescence intensity. This high signal-to-background ratio enables the detection of minute changes in intracellular zinc concentration.

-

Exceptional Selectivity : The probe demonstrates high selectivity for Zn²⁺ over other biologically prevalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), even when the latter are present in millimolar concentrations.

-

Enhanced pH Stability : A key innovation in the ZnAF-2F design is the substitution with electron-withdrawing fluorine atoms. This modification lowers the pKa of the fluorescein core's phenolic hydroxyl group to 4.9. Consequently, the Zn²⁺ complex of ZnAF-2F emits stable fluorescence in both neutral and slightly acidic environments, a significant improvement over previous generations of probes that lose fluorescence below pH 7.0.

-

Visible Light Excitation/Emission : With excitation and emission wavelengths in the visible spectrum (approx. 492 nm and 515 nm, respectively), the probe minimizes cellular autofluorescence and potential phototoxicity associated with UV excitation.

-

Nanomolar Affinity : The probe exhibits an apparent dissociation constant (Kd) in the nanomolar range, providing sufficient sensitivity for most biological applications involving chelatable zinc.

Quantitative Data Summary

The physicochemical and spectral properties of this compound and its active form, ZnAF-2F, are summarized below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Name | 6-{2-[Bis(2-pyridylmethyl)amino]ethylamino}-2',7'-difluorofluorescein diacetate | |

| Molecular Formula | C₃₈H₃₀F₂N₄O₇ | |

| Molecular Weight | 692.66 g/mol | |

| Appearance | Yellow powder | |

| Purity | ≥95% (HPCE) | |

| Solubility | Soluble in DMSO | |

| Excitation (λex) | 492 nm (in PBS, with Zn²⁺) | |

| Emission (λem) | 515 nm (in PBS, with Zn²⁺) | |

| Fluorescence Increase | ~60-fold (for ZnAF-2F) | |

| Quantum Yield (Free) | 0.006 (for ZnAF-2F at pH 7.4) | |

| pKa (Zn²⁺ Complex) | 4.9 (for ZnAF-2F) | |

| Long-Term Storage | -20°C, protect from light and moisture |

Mechanism of Action and Intracellular Processing

The utility of this compound is rooted in its two-stage mechanism: intracellular delivery and activation, followed by zinc-dependent fluorescence.

First, the electrically neutral, cell-permeable this compound crosses the plasma membrane into the cytosol. There, esterases hydrolyze the two acetate groups, yielding the polar, cell-impermeable ZnAF-2F molecule, which is retained intracellularly.

The second stage is the fluorescence "turn-on" mechanism. In the absence of zinc, the nitrogen-rich chelator moiety quenches the fluorescein fluorophore via Photoinduced Electron Transfer (PeT). When ZnAF-2F binds to an intracellular zinc ion, the chelator's electrons are engaged, blocking the PeT pathway and allowing the fluorophore to emit bright fluorescence upon excitation.

Experimental Protocols

The following are generalized protocols for the application of this compound. Researchers should optimize concentrations, incubation times, and buffer conditions for their specific cell type and experimental setup.

This protocol is a starting point for imaging chelatable zinc in adherent cell cultures.

-

Reagent Preparation :

-

Prepare a 1-5 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.

-

Prepare a suitable imaging buffer, such as Hanks' Balanced Salt Solution (HBSS) or a HEPES-buffered saline (pH 7.4).

-

-

Cell Preparation :

-

Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and culture until the desired confluency is reached.

-

On the day of the experiment, remove the culture medium and wash the cells once with the imaging buffer.

-

-

Probe Loading :

-

Dilute the this compound stock solution into the pre-warmed imaging buffer to a final concentration of 1-10 µM.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C, protected from light. This allows for membrane permeation and de-esterification.

-

-

Wash and Incubation :

-

Remove the loading solution and wash the cells two to three times with fresh, pre-warmed imaging buffer to remove any extracellular probe.

-

Incubate the cells for an additional 15-30 minutes in the imaging buffer to ensure complete de-esterification of the probe.

-

-

Fluorescence Microscopy :

-

Mount the cells on a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., excitation ~490 nm, emission ~515 nm).

-

Acquire baseline fluorescence images.

-

To induce changes in intracellular Zn²⁺, treat cells with appropriate stimuli (e.g., a membrane-permeable zinc source like zinc pyrithione to increase the signal, followed by a strong chelator like TPEN to quench it and confirm signal specificity).

-

This method can be used to determine the dissociation constant of a zinc-binding protein (e.g., metallothionein) by competing for zinc with the known fluorescent probe ZnAF-2F.

-

Reagent Preparation :

-

Prepare a buffered solution (e.g., 20 mM HEPES or Tris, 100 mM NaCl, pH 7.4).

-

Prepare a stock solution of ZnAF-2F (the hydrolyzed form) in DMSO.

-

Prepare a stock solution of the purified zinc-binding protein of interest (apo-form).

-

Prepare a standardized ZnSO₄ solution.

-

-

Assay Setup :

-

In a fluorometer cuvette, add the buffer and a fixed concentration of ZnAF-2F (e.g., 1 µM).

-

Add a specific concentration of the apo-protein to the cuvette.

-

Titrate small aliquots of the ZnSO₄ solution into the cuvette, mixing thoroughly after each addition.

-

-

Data Acquisition :

-

After each addition of ZnSO₄ and allowing the system to equilibrate, measure the fluorescence intensity at the peak emission wavelength (~517 nm) with excitation at 492 nm.

-

Continue the titration until the fluorescence signal saturates, indicating that the ZnAF-2F is saturated with zinc.

-

-

Data Analysis :

-

Plot the fluorescence intensity as a function of the total zinc concentration.

-

The data can be fitted to a competitive binding equation that incorporates the known dissociation constant of ZnAF-2F for Zn²⁺ and the concentrations of the probe and protein. This analysis will yield the apparent dissociation constant (Kd) of the protein for Zn²⁺.

-

References

ZnAF-2F DA for studying labile zinc pools

An In-Depth Technical Guide to ZnAF-2F DA for Studying Labile Zinc Pools

Introduction

Zinc, an essential trace element, plays a critical role in a vast array of biological processes, acting as a structural component of numerous proteins and a cofactor for hundreds of enzymes. Beyond its structural roles, a dynamic and loosely bound fraction of intracellular zinc, termed the "labile zinc pool," is now recognized as a key player in cellular signaling, akin to calcium. The ability to accurately measure and visualize fluctuations in this labile zinc pool is paramount to understanding its physiological and pathophysiological significance. This compound has emerged as a powerful fluorescent probe for this purpose, offering high sensitivity and specificity for the detection of intracellular labile zinc.

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers the core principles of the probe, detailed experimental protocols, and data analysis considerations, with a focus on enabling robust and reproducible studies of labile zinc dynamics.

Core Principles of this compound

This compound is the diacetylated, cell-permeable derivative of ZnAF-2F. The addition of the diacetyl groups renders the molecule lipophilic, allowing it to readily cross the plasma membrane of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, converting this compound into its active, fluorescent form, ZnAF-2F. This active form is membrane-impermeant, ensuring its retention within the cytosol.

The fluorescence of ZnAF-2F is based on a photoinduced electron transfer (PeT) mechanism. In its zinc-free state, the fluorophore is quenched, resulting in low basal fluorescence. Upon binding to labile zinc, this quenching is inhibited, leading to a significant increase in fluorescence intensity. This "turn-on" fluorescence response provides a high signal-to-background ratio, enabling sensitive detection of changes in intracellular labile zinc concentrations.

Quantitative Data

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 6-{2-[Bis(2-pyridylmethyl)amino]ethylamino}-2',7'-difluorofluorescein diacetate | |

| Molecular Formula | C38H30F2N4O7 | |

| Molecular Weight | 692.66 g/mol | |

| CAS Number | 443302-10-1 | |

| Solubility | Soluble in DMSO | |

| Storage | Store at -20°C, protected from light and moisture |

Spectral and Binding Properties of ZnAF-2F (the active form)

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~492 nm | |

| Emission Wavelength (λem) | ~515 nm | |

| Dissociation Constant (Kd) for Zn2+ | In the nanomolar range | |

| Fluorescence Enhancement upon Zn2+ Binding | Up to 60-fold | |

| Specificity | High for Zn2+ over other biologically relevant cations (e.g., Ca2+, Mg2+) |

Visualizing the Mechanism and Workflow

Caption: Mechanism of this compound for intracellular labile zinc detection.

Caption: General experimental workflow for using this compound.

Detailed Experimental Protocols

Preparation of this compound Stock Solution

-

Reconstitution: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Solvent: Dissolve the this compound in anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution of 1-10 mM.

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. A properly stored stock solution is stable for several months.

Cell Loading with this compound

-

Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy. Allow the cells to adhere and reach the desired confluency.

-

Loading Medium: Prepare a loading buffer by diluting the this compound stock solution into a serum-free culture medium or a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The final concentration of this compound typically ranges from 1 to 10 µM. It is recommended to empirically determine the optimal concentration for your specific cell type and experimental conditions to maximize signal while minimizing potential cytotoxicity.

-

Incubation: Remove the culture medium from the cells and replace it with the loading medium containing this compound. Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO2.

-

Washing: After incubation, gently wash the cells two to three times with a warm, serum-free medium or buffer to remove any extracellular probe.

-

De-esterification: Add fresh, warm buffer or medium to the cells and incubate for an additional 15-30 minutes to allow for complete de-esterification of the probe by intracellular esterases.

Fluorescence Microscopy and Image Acquisition

-

Microscope Setup: Use an epifluorescence or confocal microscope equipped with appropriate filters for fluorescein. A standard FITC filter set (excitation ~488 nm, emission ~515 nm) is suitable for imaging ZnAF-2F fluorescence.

-

Image Acquisition:

-

Acquire a baseline fluorescence image before applying any experimental treatment.

-

For dynamic studies, use time-lapse imaging to capture changes in fluorescence intensity over time in response to your stimulus.

-

Minimize phototoxicity and photobleaching by using the lowest possible excitation light intensity and exposure time that provides a good signal-to-noise ratio. Consider using a neutral density filter to attenuate the excitation light.

-

For confocal microscopy, adjust the pinhole to an optimal size (e.g., 1 Airy unit) to ensure good optical sectioning and reduce out-of-focus light.

-

In Situ Calibration for Quantitative Analysis

To convert fluorescence intensity values into absolute zinc concentrations, an in situ calibration is recommended. This procedure determines the minimum (Rmin) and maximum (Rmax) fluorescence signals within the cells.

-

Determine Rmax (Maximum Fluorescence):

-

After acquiring experimental data, perfuse the cells with a buffer containing a high concentration of zinc (e.g., 50-100 µM ZnCl2) and a zinc ionophore such as pyrithione (e.g., 10 µM). This will saturate the intracellular ZnAF-2F with zinc, yielding the maximum fluorescence signal (Rmax).

-

-

Determine Rmin (Minimum Fluorescence):

-

Following the Rmax measurement, perfuse the cells with a buffer containing a strong zinc chelator, such as N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) (e.g., 50-100 µM). This will strip zinc from the probe, resulting in the minimum fluorescence signal (Rmin).

-

-

Calculate Intracellular Zinc Concentration:

-

The intracellular free zinc concentration ([Zn2+]) can then be calculated using the following equation, where Kd is the dissociation constant of ZnAF-2F for Zn2+:

[Zn2+] = Kd * (F - Fmin) / (Fmax - F)

F is the fluorescence intensity at a given time point, Fmin is the minimum fluorescence intensity in the presence of a zinc chelator, and Fmax is the maximum fluorescence intensity when the probe is saturated with zinc.

-

Studying Labile Zinc in Signaling Pathways

Labile zinc is increasingly recognized as a crucial second messenger in a variety of signaling cascades. This compound is an invaluable tool for dissecting the role of labile zinc in these pathways. For example, in neuronal signaling, this compound can be used to visualize the release of zinc from synaptic vesicles and its subsequent uptake into postsynaptic neurons, where it can modulate the activity of various receptors and ion channels. In the context of apoptosis, this probe can help elucidate how changes in labile zinc pools, potentially released from metallothioneins, contribute to the activation or inhibition of caspases and other key players in programmed cell death.

Caption: A simplified diagram of a signaling pathway involving labile zinc.

Conclusion

This compound is a highly effective and versatile fluorescent probe for the real-time imaging of labile zinc pools in living cells. Its high sensitivity, specificity, and favorable spectral properties make it an indispensable tool for researchers investigating the multifaceted roles of zinc in cellular signaling, physiology, and disease. By following the detailed protocols outlined in this guide, researchers can obtain reliable and quantitative data on the dynamics of intracellular labile zinc, thereby advancing our understanding of the intricate mechanisms of zinc homeostasis and signaling. As with any fluorescent probe, careful experimental design, optimization of probe concentration and imaging parameters, and appropriate controls are essential for generating high-quality, interpretable data.

Technical Guide: Spectroscopic and Cellular Analysis of the Zinc Probe ZnAF-2F DA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the excitation and emission spectra of the fluorescent zinc probe, ZnAF-2F DA. It includes key quantitative data, detailed experimental protocols for spectroscopic characterization and cellular application, and visualizations of the probe's mechanism of action and experimental workflows.

Introduction to this compound

This compound is a cell-permeable fluorescent sensor designed for the detection of intracellular zinc ions (Zn²⁺). Structurally, it is a diacetylated derivative of ZnAF-2F, which is based on a fluorescein scaffold. The diacetyl groups render the molecule lipophilic, allowing it to readily cross cell membranes. Once inside the cell, ubiquitous intracellular esterases cleave the acetyl groups, converting this compound into its active, membrane-impermeable form, ZnAF-2F.[1][2][3] This trapping mechanism ensures the accumulation of the probe within the cytosol.

The fluorescence of ZnAF-2F is significantly quenched in its free form. Upon binding to Zn²⁺, a conformational change occurs that inhibits this quenching, leading to a dramatic increase in fluorescence intensity.[1] This "turn-on" response allows for the sensitive detection of changes in intracellular Zn²⁺ concentrations.

Quantitative Spectroscopic Data

The photophysical properties of the active form of the probe, ZnAF-2F, are crucial for its application in quantitative biological imaging. The following table summarizes the key spectral and binding characteristics of ZnAF-2F and the closely related compound, ZnAF-2.

| Property | ZnAF-2F | ZnAF-2 | Reference |

| Excitation Maximum (λex) | ~492 nm | 492 nm | [1] |

| Emission Maximum (λem) | ~515 nm | 514 nm | |

| Dissociation Constant (Kd) for Zn²⁺ | In the nanomolar range | 2.7 nM | |

| Quantum Yield (Φ) (in the absence of Zn²⁺) | 0.006 (at pH 7.4) | - | |

| Quantum Yield (Φ) (in the presence of Zn²⁺) | - | 0.39 | |

| Molar Extinction Coefficient (ε) (in the presence of Zn²⁺) | - | 120,000 M⁻¹cm⁻¹ | |

| Fluorescence Intensity Increase upon Zn²⁺ Binding | ~60-fold | - |

Experimental Protocols

Measurement of Excitation and Emission Spectra

This protocol outlines the procedure for determining the fluorescence excitation and emission spectra of ZnAF-2F.

Materials:

-

ZnAF-2F

-

Zinc chloride (ZnCl₂)

-

HEPES buffer (50 mM, pH 7.4)

-

DMSO

-

Fluorometer

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of ZnAF-2F in high-quality, anhydrous DMSO.

-

Working Solution Preparation: Dilute the ZnAF-2F stock solution in HEPES buffer to a final concentration of 1-5 µM. To determine the spectra of the zinc-bound form, prepare a similar solution containing an excess of ZnCl₂ (e.g., 10-20 µM).

-

Instrument Setup:

-

Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

-

Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected maximum (around 515 nm).

-

Scan a range of excitation wavelengths (e.g., 350-510 nm).

-

Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum represents the excitation maximum (λex).

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined excitation maximum (around 492 nm).

-

Scan a range of emission wavelengths (e.g., 500-650 nm).

-

Record the fluorescence intensity at each emission wavelength. The peak of this spectrum represents the emission maximum (λem).

-

-

Data Analysis: Plot the fluorescence intensity as a function of wavelength for both the excitation and emission scans to visualize the spectra and determine the maxima.

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of ZnAF-2F relative to a known standard (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.92).

Materials:

-

ZnAF-2F

-

Fluorescein (or other suitable standard)

-

HEPES buffer (50 mM, pH 7.4)

-

0.1 M NaOH

-

UV-Vis spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Prepare a Series of Dilutions: Prepare a series of solutions of both ZnAF-2F (in HEPES buffer with saturating ZnCl₂) and the fluorescein standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.

-

Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure Fluorescence Emission:

-

Using the fluorometer, record the fluorescence emission spectrum for each solution, ensuring to use the same excitation wavelength and instrument settings for all measurements.

-

Integrate the area under each emission spectrum.

-

-

Data Analysis:

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

Determine the slope of the linear fit for both plots (Grad_sample and Grad_standard).

-

-

Calculate Quantum Yield: The quantum yield of ZnAF-2F (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_standard * (Grad_sample / Grad_standard) * (n_sample² / n_standard²)

where Φ_standard is the quantum yield of the standard, and n is the refractive index of the solvent (if the solvents are different).

Determination of the Dissociation Constant (Kd)

This protocol outlines a method to determine the dissociation constant (Kd) of ZnAF-2F for Zn²⁺ through fluorescence titration.

Materials:

-

ZnAF-2F

-

ZnCl₂ standard solution

-

HEPES buffer (50 mM, pH 7.4) containing a zinc chelator (e.g., 10 µM DTPA) to control for trace metal contamination.

-

Fluorometer

-

Micropipettes

Procedure:

-

Prepare ZnAF-2F Solution: Prepare a solution of ZnAF-2F in the HEPES/DTPA buffer at a concentration of approximately 1-2 µM.

-

Fluorescence Titration:

-

Place the ZnAF-2F solution in a cuvette in the fluorometer and record the initial fluorescence intensity (F_min) at the emission maximum.

-

Add small, precise aliquots of the ZnCl₂ standard solution to the cuvette.

-

After each addition, allow the solution to equilibrate and record the fluorescence intensity.

-

Continue adding ZnCl₂ until the fluorescence intensity reaches a plateau (F_max).

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of the total Zn²⁺ concentration.

-

Fit the data to a suitable binding isotherm equation (e.g., the Hill equation) to determine the Kd. The Kd is the concentration of Zn²⁺ at which the fluorescence intensity is half-maximal.

-

Intracellular Zinc Measurement using this compound

This protocol provides a general guideline for loading cells with this compound and measuring changes in intracellular zinc.

Materials:

-

This compound

-

DMSO

-

Pluronic F-127 (optional, to aid solubilization)

-

Cell culture medium

-

Cultured cells on a suitable imaging platform (e.g., glass-bottom dish)

-

Fluorescence microscope equipped with appropriate filters for fluorescein.

-

Zinc ionophore (e.g., pyrithione) and a strong zinc chelator (e.g., TPEN) for positive and negative controls.

Procedure:

-

Prepare Loading Solution: Prepare a 1-5 mM stock solution of this compound in DMSO. For the final loading solution, dilute the stock solution in cell culture medium to a final concentration of 1-10 µM. The addition of a small amount of Pluronic F-127 (final concentration ~0.02%) can help to prevent dye aggregation.

-

Cell Loading:

-

Remove the culture medium from the cells and replace it with the loading solution.

-

Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator. The optimal loading time may vary depending on the cell type.

-

-

Wash and De-esterification:

-

Wash the cells twice with warm culture medium or a suitable buffer (e.g., HBSS) to remove excess probe.

-

Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the this compound by intracellular esterases.

-

-

Fluorescence Imaging:

-

Mount the cells on the fluorescence microscope.

-

Excite the cells at ~490 nm and capture the emission at ~515 nm.

-

Acquire baseline fluorescence images.

-

To induce changes in intracellular zinc, treat the cells with appropriate stimuli. For controls, a zinc ionophore with extracellular zinc can be used to increase intracellular zinc, and a cell-permeable chelator like TPEN can be used to decrease it.

-

Record the changes in fluorescence intensity over time.

-

Visualizations

Intracellular Activation and Zinc Detection by this compound

Caption: Intracellular activation and zinc binding mechanism of this compound.

Experimental Workflow for Spectroscopic Analysis```dot

Caption: Workflow for measuring intracellular zinc dynamics using this compound.

References

An In-depth Technical Guide to the Chemical Structure and Properties of ZnAF-2F DA

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of ZnAF-2F DA, a fluorescent probe for the detection of intracellular zinc ions (Zn²⁺). The information presented is intended for researchers and professionals in the fields of cell biology, neuroscience, and drug development who are interested in utilizing this tool for their studies.

Core Chemical and Physical Properties

This compound, with the full chemical name 6-{2-[Bis(2-pyridylmethyl)amino]ethylamino}-2',7'-difluorofluorescein diacetate, is a cell-permeable derivative of the zinc-sensitive fluorophore, ZnAF-2F. Its design allows for passive diffusion across the cell membrane, after which it is hydrolyzed by intracellular esterases to the active, membrane-impermeable form, ZnAF-2F. This trapping mechanism ensures the accumulation of the probe within the cytosol for the measurement of intracellular zinc dynamics.[1]

| Property | Value | Reference |

| CAS Number | 443302-10-1 | |

| Molecular Formula | C₃₈H₃₀F₂N₄O₇ | |

| Molecular Weight | 692.66 g/mol | |

| Appearance | Yellow powder | |

| Purity | ≥95% (HPCE) | |

| Solubility | Soluble in DMSO |

Spectroscopic and Zinc-Sensing Properties

The fluorescence of the active form, ZnAF-2F, is highly sensitive to the presence of zinc ions. In its free form, the probe exhibits very low fluorescence due to a photoinduced electron transfer (PeT) mechanism. Upon binding to Zn²⁺, this quenching is inhibited, leading to a significant increase in fluorescence intensity. The presence of electron-withdrawing fluorine atoms on the fluorescein core shifts the pKa of the phenolic hydroxyl group, resulting in stable fluorescence in neutral and slightly acidic conditions.

| Parameter | Value | Conditions | Reference |

| Excitation Wavelength (λex) | 492 nm | In PBS with Zn²⁺ and esterase | |

| Emission Wavelength (λem) | 515 nm | In PBS with Zn²⁺ and esterase | |

| Quantum Yield (Φ) of ZnAF-2F (Free) | 0.006 | pH 7.4 | |

| Fluorescence Enhancement upon Zn²⁺ Binding | ~60-fold | ||

| Apparent Dissociation Constant (Kd) for Zn²⁺ | Nanomolar range | ||

| Selectivity | Insensitive to Ca²⁺ and Mg²⁺ |

Mechanism of Action and Intracellular Zinc Detection

The utility of this compound as an intracellular zinc probe is based on a two-step mechanism. This process allows for the specific and sensitive detection of labile zinc pools within the cellular environment.

Caption: Intracellular activation and zinc detection by this compound.

Experimental Protocols

While detailed, step-by-step protocols can vary between cell types and experimental setups, the following provides a general workflow for the use of this compound in cultured cells.

Preparation of Stock Solution

-

Prepare a stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO) at a concentration of 1-5 mM.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Cell Loading and Imaging

The optimal concentration and loading time should be determined empirically for each cell type to maximize the signal-to-noise ratio while minimizing potential cytotoxicity.

Caption: A typical workflow for using this compound in live-cell imaging.

Applications in Research

This compound has been utilized in various research areas to investigate the roles of intracellular zinc. A prominent application is in neuroscience, where it has been used to study the dynamics of synaptic zinc. For example, it has been employed to visualize the release of zinc from presynaptic terminals in hippocampal slices following neuronal stimulation, providing insights into the role of zinc as a neurotransmitter or neuromodulator.

Investigating Synaptic Zinc Signaling

The use of this compound, often in conjunction with other zinc sensors with different affinities, has allowed researchers to begin to dissect the complex spatiotemporal dynamics of zinc in the synaptic cleft and postsynaptic neuron. This has been instrumental in understanding how zinc signaling contributes to synaptic plasticity and neuronal function.

Caption: Use of this compound to monitor postsynaptic zinc influx.

Synthesis of this compound

-

Synthesis of the Fluorophore Core: This involves the synthesis of 2',7'-difluorofluorescein.

-

Synthesis of the Zinc Chelator: This involves the synthesis of N,N-Bis(2-pyridylmethyl)ethylenediamine.

-

Coupling and Derivatization: The fluorophore and chelator are coupled, followed by diacetylation to yield the final product, this compound.

Researchers interested in synthesizing this compound would need to consult the primary literature for the synthesis of fluorescein-based dyes and related zinc chelators to devise a complete synthetic route.

Conclusion

This compound is a valuable tool for the investigation of intracellular zinc dynamics. Its cell-permeability, intracellular trapping mechanism, and sensitive and specific fluorescence response to zinc make it well-suited for a variety of applications in cell biology and neuroscience. This guide provides a foundational understanding of its properties and use, and it is recommended that researchers consult the primary literature for specific experimental applications and further details.

References

Methodological & Application

Application Notes: Optimal Use of ZnAF-2F DA for Live-Cell Zinc Imaging

Introduction

ZnAF-2F DA (Diacetate) is a highly sensitive and specific fluorescent probe designed for the detection of intracellular zinc ions (Zn²⁺) in living cells. As a cell-permeable derivative of ZnAF-2F, it readily crosses the cell membrane. Once inside the cell, intracellular esterases cleave the acetate groups, converting it to the membrane-impermeable form, ZnAF-2F.[1] This active form is trapped within the cytosol, where it can bind to labile Zn²⁺. This binding event disrupts a photoinduced electron transfer (PeT) mechanism, leading to a significant, up to 60-fold, increase in fluorescence intensity.[1] With excitation and emission wavelengths in the visible range (Ex/Em ≈ 492/515 nm), ZnAF-2F is well-suited for live-cell imaging, minimizing cellular damage and autofluorescence associated with UV excitation.[1][2] Its high affinity for Zn²⁺, with a dissociation constant (Kd) in the nanomolar range, allows for the detection of low concentrations of intracellular zinc.

Data Presentation: Recommended Staining Conditions

The optimal concentration and incubation parameters for this compound can vary depending on the cell type and experimental goals. The following table summarizes conditions reported in the literature for this compound and the closely related analog, ZnAF-2 DA. Researchers should use these as a starting point and optimize for their specific system.

| Parameter | Recommended Range/Value | Cell Type Examples | Source(s) |

| Working Concentration | 3 - 10 µM | HeLa, CHO, RAW 2647, MDA-MB-231 | |

| Incubation Time | 30 minutes | CHO Cells | |

| Incubation Temperature | Room Temperature or 37°C | CHO Cells (RT) | |

| Excitation Wavelength | 488 - 492 nm | HeLa, RAW 2647 | |

| Emission Wavelength | 515 - 630 nm | HeLa, RAW 2647 |

Experimental Protocols

This section provides a detailed methodology for preparing and using this compound for live-cell imaging of intracellular zinc.

Reagent Preparation (Stock Solution)

Proper preparation of the this compound stock solution is critical for obtaining reliable and reproducible results.

-

Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20-30 minutes to prevent condensation.

-

Reconstitution: Prepare a stock solution of 1-10 mM in high-quality, anhydrous Dimethyl Sulfoxide (DMSO). For example, to prepare a 5 mM stock solution from 1 mg of this compound (MW: 692.66 g/mol ), add 289 µL of DMSO.

-

Dissolution: Vortex the vial thoroughly to ensure the probe is completely dissolved.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots tightly sealed and protected from light at -20°C. The product can typically be stored for up to 12 months under these conditions.

Cell Staining Protocol (Adherent Cells)

This protocol is a general guideline for staining adherent cells cultured on glass-bottom dishes or coverslips suitable for microscopy.

-

Cell Culture: Plate cells on an appropriate imaging vessel and culture until they reach the desired confluency.

-

Prepare Staining Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Dilute the stock solution to the final working concentration (e.g., 3-10 µM) in a suitable imaging buffer, such as Hanks' Balanced Salt Solution (HBSS) or a phenol red-free culture medium.

-

Note: It is important to use an optically clear solution to minimize background fluorescence during imaging.

-

-

Cell Washing: Carefully wash the cells twice with the imaging buffer to remove residual serum and media components.

-

Loading: Remove the wash buffer and add the prepared staining solution to the cells, ensuring the entire cell monolayer is covered.

-

Incubation: Incubate the cells for 30 minutes at room temperature or 37°C, protected from light. The optimal time and temperature should be determined empirically for each cell line.

-

Final Wash: After incubation, wash the cells two to three times with fresh imaging buffer to remove any excess, unhydrolyzed probe from the extracellular environment.

-

Imaging: Add fresh imaging buffer to the cells. The cells are now ready for live imaging using a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., FITC filter set). To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio.

Mandatory Visualizations

Mechanism of this compound Action

The following diagram illustrates the process by which this compound detects intracellular zinc.

Caption: Mechanism of intracellular zinc detection by this compound.

Experimental Workflow

This diagram outlines the key steps for a typical live-cell imaging experiment using this compound.

Caption: Standard workflow for live-cell zinc imaging with this compound.

References

Illuminating the Role of Zinc: A Step-by-Step Guide to Using ZnAF-2F DA in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides detailed application notes and protocols for the use of ZnAF-2F DA, a highly specific and sensitive fluorescent probe for the detection of intracellular zinc (Zn²⁺). These protocols are designed to assist researchers in accurately measuring and visualizing fluctuations in intracellular zinc levels, a critical aspect of numerous cellular processes and a key area of investigation in drug development.

Introduction to this compound

This compound (6-{2-[Bis(2-pyridylmethyl)amino]ethylamino}-2',7'-difluorofluorescein diacetate) is a cell-permeable fluorescent indicator for labile zinc ions. Its diacetate form allows it to readily cross the cell membrane. Once inside the cell, intracellular esterases cleave the acetate groups, converting it to the membrane-impermeable form, ZnAF-2F. This active form exhibits a significant increase in fluorescence intensity upon binding to Zn²⁺, enabling the visualization and quantification of intracellular zinc dynamics.

The underlying mechanism of ZnAF-2F involves a photoinduced electron transfer (PeT) process. In its unbound state, the nitrogen atoms of the chelating moiety quench the fluorescence of the fluorescein backbone. Upon binding to zinc, this quenching is inhibited, leading to a dramatic increase in fluorescence emission.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound and its active form, ZnAF-2F.

| Property | Value | Reference(s) |

| Molecular Weight (DA form) | 692.66 g/mol | [1] |

| Excitation Wavelength (λex) | ~492 nm | [1][2] |

| Emission Wavelength (λem) | ~515 nm | [1][2] |

| Purity | >95% | |

| Solubility | Soluble in DMSO | |

| Storage Conditions | -20°C, desiccated, protected from light |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of this compound for intracellular zinc detection.

Experimental Protocols

This section provides a detailed, step-by-step protocol for using this compound in fluorescence microscopy.

Reagent Preparation

1.1. This compound Stock Solution (1 mM):

-

Bring the vial of this compound powder to room temperature before opening.

-

Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve a 1 mM stock solution. For example, to a 1 mg vial of this compound (MW = 692.66), add 1.44 mL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

1.2. Working Solution (1-10 µM):

-

On the day of the experiment, thaw an aliquot of the 1 mM stock solution.

-

Dilute the stock solution in a serum-free cell culture medium or an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final working concentration (typically 1-10 µM).

-

The optimal concentration may vary depending on the cell type and experimental conditions and should be determined empirically.

Cell Culture and Loading

2.1. Cell Seeding:

-

Seed cells on a suitable imaging vessel (e.g., glass-bottom dishes, chamber slides) at an appropriate density to achieve 50-70% confluency on the day of the experiment.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

2.2. Cell Loading with this compound:

-

Wash the cells once with a warm, serum-free medium or buffer.

-

Remove the wash solution and add the this compound working solution to the cells.

-

Incubate the cells for 30-60 minutes at 37°C in the dark. The optimal incubation time may need to be optimized for different cell types.

-

After incubation, wash the cells twice with the warm, serum-free medium or buffer to remove any excess probe.

-

Add fresh, warm medium or buffer to the cells for imaging.

Fluorescence Microscopy and Image Acquisition

3.1. Microscope Setup:

-

Use an inverted fluorescence microscope equipped with a camera suitable for live-cell imaging.

-

A standard FITC (fluorescein isothiocyanate) filter set is appropriate for imaging ZnAF-2F. This typically consists of:

- Excitation filter: ~470-490 nm

- Dichroic mirror: ~500 nm

- Emission filter: ~510-550 nm

-

Ensure the microscope is properly aligned and focused.

3.2. Image Acquisition:

-

Acquire images using the lowest possible excitation light intensity to minimize phototoxicity and photobleaching.

-

Adjust the exposure time to obtain a good signal-to-noise ratio without saturating the detector.

-

Acquire a baseline fluorescence image before applying any treatments.

-

For time-lapse experiments, acquire images at regular intervals.

Controls

4.1. Positive Control (Increased Intracellular Zinc):

-

To confirm that this compound is responsive to changes in intracellular zinc, treat the loaded cells with a zinc ionophore, such as pyrithione, in the presence of an external zinc source (e.g., 10-50 µM ZnCl₂). This will facilitate the influx of zinc into the cells and should result in a significant increase in fluorescence.

4.2. Negative Control (Chelation of Intracellular Zinc):

-

To establish the baseline fluorescence in the absence of labile zinc, treat the cells with a membrane-permeable zinc chelator, such as N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) at a concentration of 5-10 µM. This should quench the fluorescence signal from the ZnAF-2F-Zn²⁺ complex.

Experimental Workflow

The following diagram outlines the general experimental workflow for using this compound.

Data Presentation and Analysis

1. Background Correction:

-

It is crucial to correct for background fluorescence to obtain accurate measurements.

-

One common method is to acquire an image from a region of the coverslip that does not contain any cells and subtract the average pixel intensity of this region from the images of the cells.

-

Alternatively, in time-lapse imaging, the initial fluorescence intensity before treatment can be used as a baseline for each cell.

2. Fluorescence Quantification:

-

Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to define regions of interest (ROIs) around individual cells or subcellular compartments.

-

Measure the mean fluorescence intensity within each ROI for each time point or treatment condition.

-

Normalize the fluorescence intensity data. A common method is to express the change in fluorescence as a ratio (F/F₀), where F is the fluorescence intensity at a given time point and F₀ is the baseline fluorescence intensity.

-

Present the quantitative data in tables and graphs for easy comparison between different experimental groups.

By following these detailed protocols and application notes, researchers can effectively utilize this compound to gain valuable insights into the complex role of zinc in cellular physiology and disease, thereby advancing scientific discovery and drug development efforts.

References

Application Notes and Protocols for Detecting Zinc Release in Hippocampal Slices Using ZnAF-2F DA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the fluorescent zinc indicator, ZnAF-2F DA, for the detection and quantification of zinc (Zn²⁺) release in acute hippocampal slices. This document includes detailed experimental protocols, data presentation tables, and diagrams to facilitate the successful implementation of this technique in neuroscience research and drug discovery.

Introduction to this compound

This compound is a cell-permeable fluorescent sensor designed for the detection of intracellular zinc. The "DA" moiety, a diacetate group, renders the molecule lipophilic, allowing it to readily cross cell membranes. Once inside the cell, cytosolic esterases cleave the diacetate groups, trapping the active, membrane-impermeable form, ZnAF-2F.[1][2][3] Upon binding to Zn²⁺, ZnAF-2F exhibits a significant increase in fluorescence intensity, enabling the visualization and measurement of changes in intracellular zinc concentration.[1][2] This probe is particularly useful for studying zinc dynamics in excitable tissues like the hippocampus, where zinc plays a crucial role as a neuromodulator.

Key Applications

-

Monitoring activity-dependent zinc release from presynaptic terminals.

-

Investigating the role of zinc in synaptic plasticity, such as long-term potentiation (LTP).

-

Screening compounds that modulate zinc release, transport, or buffering.

-

Studying the involvement of zinc in excitotoxicity and neurodegenerative diseases.

Quantitative Data Summary

The selection of a fluorescent zinc indicator is critical and often depends on the expected zinc concentration in the biological context. The ZnAF family of sensors offers a range of affinities, allowing for a more precise estimation of zinc concentrations.

| Probe Name | Dissociation Constant (Kd) | Typical Application Notes |

| ZnAF-2F | ~1.5 nM (High Affinity) | Detecting low nanomolar changes in intracellular Zn²⁺. Useful for resting and moderately stimulated conditions. |

| ZnAF-2 | 2.7 nM | Similar to ZnAF-2F, widely used for detecting synaptic zinc release. |

| ZnAF-2M | 38 nM | Suitable for detecting slightly higher Zn²⁺ concentrations than ZnAF-2. |

| ZnAF-3 | 0.79 µM | Ideal for measuring higher micromolar Zn²⁺ concentrations, as seen in the dentate gyrus upon strong stimulation. |

| ZnAF-4 | 25 µM (Low Affinity) | Used to probe for very high, potentially pathological, zinc release. |

Data compiled from literature to provide a comparative overview for experimental design.

Experimental Protocols

This section provides a detailed methodology for preparing hippocampal slices, loading them with this compound, stimulating zinc release, and subsequent fluorescence imaging.

I. Preparation of Acute Hippocampal Slices

This protocol is adapted from standard procedures for preparing viable rodent brain slices.

Materials:

-

Rodent (rat or mouse)

-

Dissection tools (scissors, forceps)

-

Vibrating microtome (vibratome)

-

Petri dish

-

Filter paper

-

Ice-cold NMDG-based or sucrose-based protective cutting solution

-

Artificial cerebrospinal fluid (aCSF)

-

Carbogen gas (95% O₂, 5% CO₂)

-

Incubation chamber

Procedure:

-

Anesthesia and Brain Extraction: Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols. Quickly decapitate the animal and dissect the brain, placing it immediately into an ice-cold protective cutting solution.

-

Hemisection and Blocking: Bisect the brain along the midline. Make a coronal or sagittal cut to block the region containing the hippocampus.

-

Slicing: Mount the blocked brain tissue onto the vibratome stage using cyanoacrylate glue. Submerge the tissue in the ice-cold, carbogen-gassed cutting solution. Cut transverse hippocampal slices to a thickness of 200-400 µm.

-

Recovery: Transfer the slices to an incubation chamber containing aCSF pre-warmed to 32-34°C and continuously bubbled with carbogen. Allow the slices to recover for at least 1 hour before proceeding with the experiment.

II. Loading Hippocampal Slices with this compound

Materials:

-

Recovered hippocampal slices

-

This compound stock solution (e.g., 1 mM in DMSO)

-

aCSF

-

Incubation chamber

Procedure:

-

Prepare Loading Solution: Dilute the this compound stock solution in aCSF to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

-

Incubation: Transfer the recovered hippocampal slices to the aCSF containing this compound.

-

Loading: Incubate the slices for 30-60 minutes at room temperature or 32-34°C, protected from light.

-

Washing: After incubation, transfer the slices back to fresh, this compound-free aCSF to allow for de-esterification of the dye and to wash out excess probe. This step should last for at least 15-30 minutes.

III. Stimulation of Zinc Release and Fluorescence Imaging

Materials:

-

Loaded hippocampal slices

-

Recording chamber for microscopy

-

Perfusion system

-

Fluorescence microscope with appropriate filters for fluorescein (Excitation: ~490 nm, Emission: ~515 nm)

-

Digital camera and imaging software

-

High potassium (High K⁺) aCSF or electrical stimulator

-

Extracellular zinc chelator (e.g., CaEDTA) for control experiments

Procedure:

-

Transfer to Recording Chamber: Place a loaded hippocampal slice in the recording chamber mounted on the microscope stage. Continuously perfuse the slice with oxygenated aCSF at a constant flow rate.

-

Baseline Imaging: Acquire baseline fluorescence images of the hippocampal region of interest (e.g., dentate gyrus, CA3, CA1).

-

Stimulation: Induce zinc release through one of the following methods:

-

Chemical Stimulation: Switch the perfusion to a high K⁺ aCSF solution (e.g., 50 mM KCl, with NaCl concentration adjusted to maintain osmolarity) for a defined period. This will depolarize the neurons and trigger vesicular release.

-

Electrical Stimulation: Use a stimulating electrode placed on the mossy fibers to evoke action potentials and subsequent zinc release.

-

-

Image Acquisition: Continuously acquire fluorescence images throughout the baseline, stimulation, and post-stimulation periods.

-

Control Experiment: To confirm that the fluorescence increase is due to extracellular zinc, apply an extracellular zinc chelator like CaEDTA after stimulation. This should quench the fluorescence signal.

-

Data Analysis: Measure the change in fluorescence intensity (ΔF/F₀) in the regions of interest over time, where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

Visualizations

Experimental Workflow

Caption: Experimental workflow for detecting zinc release in hippocampal slices.

Signaling Pathway of Synaptic Zinc Release

References

Application Notes and Protocols for ZnAF-2F DA Staining in Cultured Neurons and Glial Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zinc is an essential trace element in the central nervous system, playing a crucial role as a catalytic cofactor in enzymes, a structural component of proteins, and a signaling molecule. Dysregulation of zinc homeostasis has been implicated in various neurological disorders. ZnAF-2F DA (Zinc-binding Amino-Fluorescein-2F Diacetate) is a highly sensitive and selective fluorescent probe for the detection of intracellular zinc ions (Zn²⁺). Its cell-permeable nature allows for easy loading into live cells, where it is hydrolyzed by intracellular esterases to the cell-impermeable form, ZnAF-2F. Upon binding to Zn²⁺, ZnAF-2F exhibits a significant increase in fluorescence, enabling the visualization and quantification of intracellular zinc dynamics in cultured neurons and glial cells.[1][2]

Principle of this compound

This compound is a diacetylated derivative of ZnAF-2F, which renders the molecule membrane-permeant.[1][2][3] Once inside the cell, cytosolic esterases cleave the acetyl groups, trapping the now polar ZnAF-2F molecule within the cell. In its zinc-free form, ZnAF-2F is weakly fluorescent. However, upon binding to intracellular Zn²⁺, its fluorescence intensity increases dramatically, with a maximum excitation at approximately 492 nm and emission at 515 nm. This "turn-on" fluorescence response allows for the sensitive detection of changes in intracellular zinc concentrations.

Data Presentation

Quantitative Properties of ZnAF-2F

| Property | Value | Reference |

| Excitation Wavelength (max) | ~492 nm | |

| Emission Wavelength (max) | ~515 nm | |

| Dissociation Constant (Kd) for Zn²⁺ | ~1.5 nM | |

| Fluorescence Fold Increase (upon Zn²⁺ binding) | up to 60-fold | |

| Selectivity | High for Zn²⁺ over other physiological cations (e.g., Ca²⁺, Mg²⁺) |

Recommended Staining Parameters

| Parameter | Neurons | Glial Cells (Astrocytes) |

| This compound Loading Concentration | 1-5 µM | 1-5 µM |

| Incubation Time | 30-60 minutes | 30-60 minutes |

| Incubation Temperature | 37°C | 37°C |

| Imaging Buffer | Hank's Balanced Salt Solution (HBSS) or Artificial Cerebrospinal Fluid (aCSF) | Hank's Balanced Salt Solution (HBSS) or DMEM (serum-free) |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Intracellular Zinc in Cultured Neurons and Glial Cells

This protocol describes the procedure for staining live cultured neurons or glial cells with this compound to monitor intracellular zinc levels.

Materials:

-

Cultured neurons or glial cells on glass-bottom dishes or coverslips

-

This compound stock solution (1-10 mM in DMSO)

-

Hank's Balanced Salt Solution (HBSS) or other appropriate physiological buffer

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

-

Cell Preparation: Culture neurons or glial cells on a suitable imaging substrate (e.g., poly-D-lysine coated glass-bottom dishes) to an appropriate confluency.

-